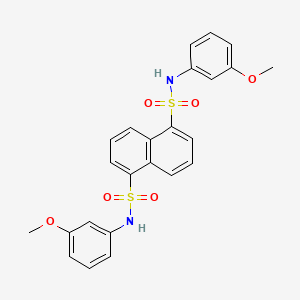![molecular formula C15H17N3O2S B5179577 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)
4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide, also known as PES, is a chemical compound that has been widely used in scientific research. This compound is a hydrazide derivative that has been synthesized for its potential pharmacological properties.
Aplicaciones Científicas De Investigación
4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. In addition, 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is not fully understood. However, it has been suggested that 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide may activate certain signaling pathways that are involved in cellular stress responses and protection against oxidative damage.
Biochemical and Physiological Effects
4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant properties. 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has also been found to increase the levels of glutathione, a major antioxidant molecule in cells. In addition, 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been shown to modulate the levels of various cytokines and chemokines, indicating its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under various experimental conditions. 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has also been shown to have low toxicity in animal models. However, 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has some limitations for lab experiments. It has poor solubility in water, which may limit its use in certain experimental settings. In addition, the mechanism of action of 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is not fully understood, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for research on 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide. First, more studies are needed to fully understand the mechanism of action of 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide and its potential therapeutic applications. Second, the development of more efficient synthesis methods for 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide may facilitate its use in various experimental settings. Third, the development of 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide derivatives with improved solubility and bioavailability may enhance its therapeutic potential. Finally, more studies are needed to assess the safety and efficacy of 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide in human clinical trials.
Conclusion
In conclusion, 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is a hydrazide derivative that has been extensively studied for its potential therapeutic applications. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has several advantages for lab experiments, but also has some limitations. Future research on 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide may lead to the development of new therapies for cancer, inflammation, and neurodegenerative diseases.
Métodos De Síntesis
4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide can be synthesized by reacting 4-ethylbenzenesulfonyl hydrazide with 4-pyridinecarboxaldehyde in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, followed by recrystallization to obtain pure 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide. This synthesis method has been optimized for high yields and purity of 4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide.
Propiedades
IUPAC Name |
4-ethyl-N-[(Z)-1-pyridin-4-ylethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-3-13-4-6-15(7-5-13)21(19,20)18-17-12(2)14-8-10-16-11-9-14/h4-11,18H,3H2,1-2H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIZTAIXJPAULP-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyl-5-(2-hydroxy-5-nitrophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5179502.png)
![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5179505.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-N-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5179506.png)
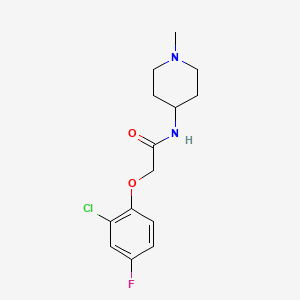
![N-{1-[1-(4-tert-butylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5179522.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)
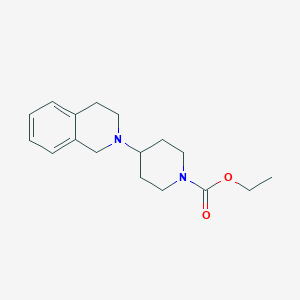
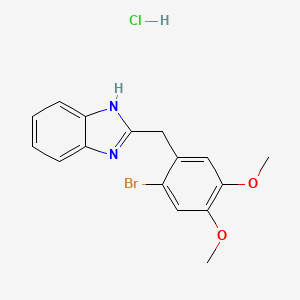
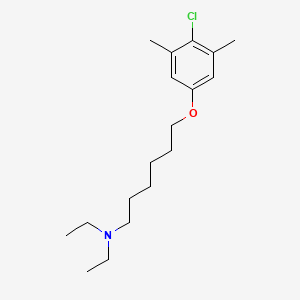
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5179593.png)
![5-[4-(diethylamino)-2-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179595.png)
